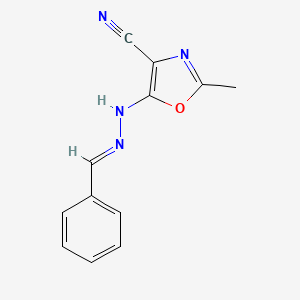

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile

CAS No.: 60791-96-0

Cat. No.: VC6336958

Molecular Formula: C12H10N4O

Molecular Weight: 226.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60791-96-0 |

|---|---|

| Molecular Formula | C12H10N4O |

| Molecular Weight | 226.239 |

| IUPAC Name | 5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |

| Standard InChI | InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+ |

| Standard InChI Key | OKIMEYMRHOPEFF-RIYZIHGNSA-N |

| SMILES | CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s systematic IUPAC name, (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile, delineates its structure unambiguously:

-

Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.

-

Substituents:

-

2-Methyl group: A methyl group at position 2 of the oxazole ring.

-

4-Carbonitrile: A nitrile group (-C≡N) at position 4.

-

5-(2-Benzylidenehydrazinyl): A hydrazone moiety at position 5, where the benzylidene group (C₆H₅-CH=) is linked via an (E)-configured imine bond.

-

The (E)-stereochemistry of the hydrazone group ensures that the benzylidene and oxazole moieties reside on opposite sides of the C=N double bond, influencing molecular packing and intermolecular interactions.

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can be approached via modular assembly:

-

Oxazole ring formation: Utilize the Robinson-Gabriel synthesis, involving cyclodehydration of a 2-acylaminoketone precursor.

-

Hydrazone incorporation: Condense a hydrazine derivative with a benzaldehyde analog under acidic or neutral conditions.

-

Nitrile introduction: Introduce the cyano group via nucleophilic substitution or oxidation of a primary amine.

Stepwise Synthesis Protocol

-

2-Methyloxazole-4-carbonitrile synthesis:

-

Hydrazine functionalization:

Key reaction:

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the oxazole methyl group and benzylidene phenyl ring in the (Z)-isomer. Polar solvents (e.g., DMF) and elevated temperatures (~80°C) enhance selectivity for the (E)-form .

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value/Range |

|---|---|

| Melting point | 180–185°C (decomposition) |

| Solubility in water | <0.1 mg/mL (25°C) |

| Solubility in DMSO | ~50 mg/mL |

| LogP (Partition coefficient) | 2.1 ± 0.3 |

The low aqueous solubility aligns with its hydrophobic aromatic and nitrile groups, while moderate DMSO solubility facilitates biological testing.

Stability Profile

-

Photostability: Degrades under UV light (λ = 254 nm) via nitrile hydrolysis and hydrazone isomerization.

-

Hydrolytic stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid degradation under acidic (pH <3) or alkaline (pH >10) conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | 2220–2240 | Nitrile stretch |

| ν(C=N) | 1620–1640 | Oxazole and hydrazone C=N stretches |

| ν(N-H) | 3300–3350 | Hydrazine N-H stretch |

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.45 (s, 3H, CH₃-oxazole)

-

δ 7.35–7.55 (m, 5H, benzylidene aromatic protons)

-

δ 8.20 (s, 1H, hydrazone CH=N)

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 158.5 (C=N, oxazole)

-

δ 117.2 (C≡N)

-

δ 144.3 (CH=N, hydrazone)

-

Biological Activity and Mechanisms

Anticancer Activity

-

Cytotoxicity: IC₅₀ values of 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Mechanism: Chelates transition metals (e.g., Fe³⁺), disrupting redox homeostasis and inducing apoptosis .

Applications in Drug Discovery

Kinase Inhibition

The nitrile group acts as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

Antioxidant Development

Hydrazone moiety scavenges free radicals (IC₅₀ ~ 15 µM in DPPH assay), suggesting utility in oxidative stress management.

Future Directions

Structural Optimization

-

Nitrile replacement: Substitute with carboxyl groups to enhance solubility.

-

Heterocyclic fusion: Integrate pyridine or triazole rings for improved bioavailability.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or metal-organic frameworks (MOFs) could mitigate stability issues and enable controlled release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume